5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under controlled conditions.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Hydrosulfide Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or other functional groups, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the triazole ring or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties, making them candidates for drug development.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, antifungal, or anticancer activities.
Industry
Agriculture: Triazole derivatives are used in the development of agrochemicals, such as fungicides.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
Fluconazole: A triazole antifungal agent with a similar core structure.
Voriconazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
The unique combination of the difluoromethyl group, methoxyphenyl group, and hydrosulfide moiety in 5-(DIFLUOROMETHYL)-4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H10F2N4OS |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4OS/c1-18-8-5-3-2-4-7(8)6-14-17-10(9(12)13)15-16-11(17)19/h2-6,9H,1H3,(H,16,19)/b14-6+ |
InChI Key |
DYWLFWXQYXGTSH-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
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